Bienvenue dans la boutique en ligne BenchChem!

A 419259

Chronic Myeloid Leukemia SFK Inhibition Cellular Proliferation

A 419259 (RK-20449) is the definitive, narrow-spectrum SFK probe for dissecting Bcr-Abl vs. Src family kinase biology without confounding c-Abl or PKC activity. Unlike multi-targeted Dasatinib or Bosutinib, A 419259 spares c-Abl (IC50 3,000 nM) and PKC (>33 μM), while exceeding PP2 potency by 30- to 100-fold in cellular assays. The hydrochloride salt enables reliable cell culture (0.1–0.3 μM) and in vivo PDX dosing (30 mg/kg BID, p.o.). Insist on A 419259 to ensure reproducible, on-target results in CML/AML and stem cell pluripotency research.

Molecular Formula C₂₉H₃₄N₆O·3HCl
Molecular Weight 482.6236463
CAS No. 479501-40-1
Cat. No. B1145261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 419259
CAS479501-40-1
Synonyms7-[cis-4-(4-Methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC₂₉H₃₄N₆O·3HCl
Molecular Weight482.6236463
Structural Identifiers
SMILESCN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6
InChIInChI=1S/C29H34N6O/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A 419259 (RK-20449) CAS 364042-47-7: Selective Src Family Kinase Inhibitor for Leukemia and Stem Cell Research


A 419259 (RK-20449) is a second-generation pyrrolo-pyrimidine compound that functions as a broad-spectrum, ATP-competitive inhibitor of Src family kinases (SFKs) [1]. It exhibits high potency against SFK members including Src, Lck, Lyn, and Hck with IC50 values of 9 nM, <3 nM, <3 nM, and 11.26 nM, respectively, while demonstrating substantial selectivity over c-Abl (IC50 = 3,000 nM) and PKC (IC50 >33 μM) [1]. The compound is distinct from its cis-isomer RK-20448 (CAS 479501-40-1) and is primarily utilized in oncology research, particularly in chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML) models, as well as in pluripotent stem cell maintenance studies [2][3].

Why A 419259 Cannot Be Substituted by Other Src Inhibitors: A Comparative Procurement Analysis


Generic substitution of Src family kinase inhibitors for A 419259 (RK-20449) in experimental protocols is scientifically unsound due to substantial differences in potency, selectivity profile, and functional outcomes across otherwise structurally or mechanistically related compounds. Unlike multi-targeted SFK inhibitors such as Dasatinib, Bosutinib, and Saracatinib, which potently inhibit Abl, c-Kit, or EGFR , A 419259 demonstrates a narrow selectivity profile, predominantly targeting SFKs while sparing c-Abl and PKC [1]. Furthermore, compared to the commonly used tool compound PP2, A 419259 exhibits approximately 30- to 100-fold greater potency in cellular models . Even the cis-isomer, RK-20448, shows dramatically reduced potency, with IC50 values in the micromolar range rather than the low nanomolar activity characteristic of A 419259 [2]. Consequently, substituting A 419259 with any of these analogs without rigorous re-optimization will likely result in significantly altered target engagement, off-target effects, and divergent experimental conclusions.

A 419259 Comparative Evidence: Quantitative Differentiation from Analogs and In-Class Candidates


Superior Potency Over PP2 in Cellular Models of CML

In head-to-head cellular assays using Philadelphia chromosome-positive (Ph+) K-562 and Meg-01 myeloid leukemia cells, A 419259 demonstrates 30- to 100-fold greater potency compared to the widely used Src family kinase inhibitor PP2. A 419259 blocks Src kinase autophosphorylation with an IC50 between 0.1 and 0.3 μM, whereas PP2 requires concentrations between 3 and 10 μM to achieve comparable inhibition .

Chronic Myeloid Leukemia SFK Inhibition Cellular Proliferation

Distinct Selectivity Profile Differentiates A 419259 from Multi-Targeted SFK Inhibitors

Unlike multi-targeted Src family kinase inhibitors such as Dasatinib, Bosutinib, and Saracatinib, which potently inhibit c-Abl, c-Kit, and/or EGFR , A 419259 demonstrates a narrow selectivity profile. It exhibits minimal activity against c-Abl (IC50 = 3,000 nM) and PKC (IC50 >33 μM) [1]. In contrast, Dasatinib inhibits Bcr-Abl and Src with IC50s of <1.0 nM and 0.5 nM, respectively, and Bosutinib is a dual Src/Abl inhibitor .

Kinase Selectivity c-Abl PKC Off-Target Activity

Divergent Functional Effects in Stem Cell Differentiation Compared to SU6656

In comparative stem cell studies, A 419259 and the alternative SFK inhibitor SU6656 produce opposite functional outcomes. A 419259 (300 nM) increases Oct4 and alkaline phosphatase (AP) activity, suppresses differentiation of murine embryonic stem cells (mESCs) into embryoid bodies, and maintains pluripotency even in the absence of LIF [1]. In stark contrast, SU6656 promotes epithelial differentiation of human pluripotent stem cells by increasing cytokeratin 18/8 expression and decreasing Oct4 expression [1].

Pluripotent Stem Cells Self-Renewal Differentiation Oct4

Markedly Reduced Potency of Cis-Isomer RK-20448 Precludes Isomeric Substitution

A direct comparison of A 419259 with its cis-isomer RK-20448 (CAS 479501-40-1) reveals a dramatic loss of potency for the cis form. While A 419259 inhibits Src, Lck, and Lyn with IC50 values of 9 nM, <3 nM, and <3 nM, respectively [1], RK-20448 inhibits Lck and Src with IC50 values of 0.24 μM (240 nM) and 1.19 μM (1,190 nM), respectively [2]. This represents a >25-fold reduction in potency for Lck and >130-fold reduction for Src.

Chemical Isomerism RK-20448 Lck Src

Equivalent Potency to Imatinib in Primary CML Cells Despite Different Mechanism

In primary CD34+ chronic myelogenous leukemia (CML) cells, A 419259 induces cell-cycle arrest and apoptosis with potency equal to that of the frontline Bcr-Abl inhibitor imatinib [1]. This finding is significant because A 419259 achieves this therapeutic-level activity through a distinct mechanism—inhibition of Src family kinases rather than direct Bcr-Abl inhibition—demonstrating its utility as an orthogonal chemical probe.

Primary CML Cells Imatinib Apoptosis Therapeutic Potency

Optimal Application Scenarios for A 419259 in Scientific Research and Preclinical Development


Mechanistic Dissection of Src Family Kinase Signaling in Bcr-Abl-Driven Leukemias

Use A 419259 as a selective chemical probe to interrogate the role of Src family kinases (SFKs) in Bcr-Abl signal transduction without confounding off-target inhibition of c-Abl or PKC. Its demonstrated >3000-fold selectivity for SFKs over c-Abl [1] and equal potency to imatinib in primary CML cells [2] make it ideal for distinguishing SFK-dependent from Bcr-Abl-dependent signaling events. Procure the hydrochloride salt for standard cell culture studies (effective concentration range: 0.1-0.3 μM).

Maintenance of Pluripotency in Stem Cell Culture Systems

Employ A 419259 to suppress spontaneous differentiation and maintain pluripotency in murine embryonic stem cell (mESC) and human embryonic stem cell (hESC) cultures. A 419259 (300 nM) increases Oct4 and alkaline phosphatase activity and sustains pluripotency marker expression even in the absence of leukemia inhibitory factor (LIF) [3]. Do not substitute with SU6656, which promotes differentiation and yields opposite phenotypic outcomes [3].

Preclinical Evaluation in AML Patient-Derived Xenograft (PDX) Models

Administer A 419259 at a validated in vivo dose of 30 mg/kg twice daily via oral gavage in mouse PDX models of acute myeloid leukemia (AML) to reduce total AML cell burden and specifically target AML stem cell populations in bone marrow and spleen [4]. This established dosing regimen provides a reliable benchmark for in vivo efficacy studies and combination therapy investigations.

Gatekeeper Mutant Resistance Studies and Chemical Genetics

Utilize A 419259 in conjunction with engineered gatekeeper mutants (e.g., Hck-T338M) to validate on-target effects in chemical genetic experiments. The Hck-T338M mutation reduces sensitivity to A 419259 by more than 30-fold [2], providing a powerful control system for confirming that observed biological effects are mediated specifically through SFK inhibition rather than off-target activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for A 419259

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.